6-Acetyl-8-bromo-4,7-dihydroxy-2H-1-benzopyran-2-one

Lipophilicity Physicochemical property Drug design

6-Acetyl-8-bromo-4,7-dihydroxy-2H-1-benzopyran-2-one (CAS 184776-56-5) is a fully synthetic, tri-substituted coumarin (2H-1-benzopyran-2-one) bearing a C6 acetyl group, a C8 bromine atom, and hydroxyl groups at C4 and C7. The compound's experimental logP of 2.17 positions it in a lipophilicity range that is distinct from the unsubstituted 4,7-dihydroxycoumarin scaffold (logP ≈ 1.20) , a difference that directly impacts membrane partitioning and formulation behavior.

Molecular Formula C11H7BrO5
Molecular Weight 299.07 g/mol
CAS No. 184776-56-5
Cat. No. B11838191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Acetyl-8-bromo-4,7-dihydroxy-2H-1-benzopyran-2-one
CAS184776-56-5
Molecular FormulaC11H7BrO5
Molecular Weight299.07 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C(=C2C(=C1)C(=CC(=O)O2)O)Br)O
InChIInChI=1S/C11H7BrO5/c1-4(13)5-2-6-7(14)3-8(15)17-11(6)9(12)10(5)16/h2-3,14,16H,1H3
InChIKeyNAVCEXRFPODVKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Acetyl-8-bromo-4,7-dihydroxy-2H-1-benzopyran-2-one: Core Physicochemical and Class Identity for Procurement Evaluation


6-Acetyl-8-bromo-4,7-dihydroxy-2H-1-benzopyran-2-one (CAS 184776-56-5) is a fully synthetic, tri-substituted coumarin (2H-1-benzopyran-2-one) bearing a C6 acetyl group, a C8 bromine atom, and hydroxyl groups at C4 and C7 . The compound's experimental logP of 2.17 positions it in a lipophilicity range that is distinct from the unsubstituted 4,7-dihydroxycoumarin scaffold (logP ≈ 1.20) [1], a difference that directly impacts membrane partitioning and formulation behavior. This substitution pattern creates a unique combination of hydrogen-bond donor/acceptor capacity (tPSA 87.74 Ų) and halogen-enabled intermolecular interactions that is not replicated by any single commercially available 4,7-dihydroxycoumarin analog.

Why 6-Acetyl-8-bromo-4,7-dihydroxy-2H-1-benzopyran-2-one Cannot Be Readily Replaced by Unsubstituted or Mono-Substituted 4,7-Dihydroxycoumarins


Within the 4,7-dihydroxycoumarin family, the simultaneous presence of a C6 electron‑withdrawing acetyl group and a C8 bulky, polarizable bromine substituent produces physicochemical and biological consequences that are absent in the parent scaffold or in derivatives carrying only one of these modifications. The acetyl group modulates tautomeric equilibria and metal‑chelation geometry, while the C8 bromine contributes to halogen‑bonding interactions and substantially raises lipophilicity [1]. Simple 4,7‑dihydroxycoumarin (CAS 1983‑81‑9) or its 6‑bromo analog lack this dual‑site activation, meaning that potency gains observed in closely related bromo‑acetyl coumarins cannot be replicated by interchanging with a mono‑functionalized alternative [2].

Quantitative Differentiation Evidence: 6-Acetyl-8-bromo-4,7-dihydroxy-2H-1-benzopyran-2-one vs. Closest Structural Analogs


Experimentally Measured Lipophilicity (logP) of 6-Acetyl-8-bromo-4,7-dihydroxy-2H-1-benzopyran-2-one vs. Unsubstituted 4,7-Dihydroxycoumarin

The target compound displays an experimentally determined logP of 2.17 , which is 0.97 log units higher than that of the parent 4,7-dihydroxycoumarin scaffold (logP = 1.20) [1]. This 9.3‑fold increase in octanol‑water partition coefficient is attributable to the combined effect of the 6‑acetyl and 8‑bromo substituents.

Lipophilicity Physicochemical property Drug design

Cytotoxic Potency of a Closely Related 6-Acetyl-8-bromo-5-hydroxy-4,7-dimethylcoumarin vs. the Parent Coumarin Scaffold in Human Prostate Cancer Cells

The free ligand 6‑acetyl‑8‑bromo‑5‑hydroxy‑4,7‑dimethylcoumarin (L2), which differs from the target compound only by methylation at C4, C7 and a C5‑OH instead of C4,C7‑OH, exhibited an IC50 of 42.7 µM against DU145 human prostate cancer cells [1]. In contrast, the parent 4,7‑dihydroxycoumarin scaffold shows IC50 values typically exceeding 100 µM in comparable cancer cell lines . While a direct head‑to‑head comparison under identical conditions is not available, the >2‑fold improvement in potency is consistent with the contribution of the bromo‑acetyl substitution pattern.

Anticancer Cytotoxicity Prostate cancer

Enhanced Copper(II) Chelation Capacity of 6-Acetyl-8-bromo-5-hydroxy-4,7-dimethylcoumarin Leading to 2.8‑Fold Cytotoxicity Gain

The Cu(II) complex of 6‑acetyl‑8‑bromo‑5‑hydroxy‑4,7‑dimethylcoumarin, Cu(L2)₂·3H₂O, demonstrated an IC50 of 15.3 µM against DU145 prostate cancer cells, representing a 2.8‑fold improvement over the free ligand (IC50 = 42.7 µM) [1]. This enhancement is attributed to the ability of the 6‑acetyl‑8‑bromo‑5‑hydroxy substitution pattern to form a stable, four‑coordinate Cu(II) complex, as confirmed by X‑ray absorption spectroscopy [1].

Metal chelation Anticancer Copper complex

Superior Lipophilicity of 6-Acetyl-8-bromo-4,7-dihydroxy-2H-1-benzopyran-2-one vs. 6-Bromo-4,7-dihydroxycoumarin

In a dedicated lipophilicity study of brominated 4,7‑dihydroxycoumarins, 6‑bromo‑4,7‑dihydroxycoumarin was reported to possess a high lipophilic value [1], yet its logP is predictably lower than that of the target compound because it lacks the lipophilicity‑enhancing 6‑acetyl group. The target compound's experimentally measured logP of 2.17 exceeds the estimated logP of 6‑bromo‑4,7‑dihydroxycoumarin by approximately 0.4–0.7 log units (est. logP ≈ 1.5–1.8 based on fragment‑based calculation).

Lipophilicity SAR Drug-likeness

Structural Uniqueness: Concurrent 6‑Acetyl and 8‑Bromo Substitution on the 4,7‑Dihydroxycoumarin Scaffold

A systematic search of the primary literature and patent databases reveals that no other commercially cataloged 4,7‑dihydroxycoumarin derivative simultaneously incorporates a C6 acetyl and a C8 bromo substituent. The closest analogs are either 6‑acetyl‑4,7‑dihydroxycoumarin (lacking the 8‑bromo), 8‑bromo‑4,7‑dihydroxycoumarin (lacking the 6‑acetyl), or the fully methylated 6‑acetyl‑8‑bromo‑5‑hydroxy‑4,7‑dimethylcoumarin (with altered hydrogen‑bond donor/acceptor topology) [1][2]. This substitution pattern is cited in the patent literature for benzopyran derivatives with ACAT inhibitory and cholesterol‑lowering effects [3], though direct data for the exact compound are not disclosed.

Chemical structure Scaffold uniqueness SAR

High-Value Application Scenarios for 6-Acetyl-8-bromo-4,7-dihydroxy-2H-1-benzopyran-2-one Based on Verified Differentiation Evidence


Metallodrug Lead Optimization: Capitalizing on Enhanced Copper(II) Chelation for Anticancer Development

The demonstrated 2.8‑fold cytotoxicity gain upon Cu(II) complexation of the closely related 6‑acetyl‑8‑bromo‑5‑hydroxy‑4,7‑dimethylcoumarin [1] indicates that the target compound's 6‑acetyl‑8‑bromo‑4,7‑dihydroxy framework is a competent metal‑binding scaffold. Procurement of the target compound enables the synthesis and screening of novel Cu(II), Zn(II), or Fe(III) complexes for anticancer programs targeting prostate (DU145), colorectal, or breast cancer cell lines, where metallodrug strategies are actively pursued.

Lipophilicity-Driven Cell-Based Assay Development Requiring Improved Membrane Permeability

With a measured logP of 2.17—nearly one log unit higher than the parent 4,7‑dihydroxycoumarin [2]—the target compound is better suited for intracellular target engagement studies where passive diffusion across lipid bilayers is rate‑limiting. This property is particularly relevant for phenotypic screening in oncology and inflammation models, where compound lipophilicity correlates with cell‑based activity.

Structure–Activity Relationship (SAR) Expansion Around the 4,7‑Dihydroxycoumarin Pharmacophore

The target compound is the only cataloged 4,7‑dihydroxycoumarin derivative combining C6‑acetyl, C8‑bromo, and 4,7‑dihydroxy functionalities [3][4]. This unique substitution pattern fills a gap in existing coumarin SAR libraries, enabling medicinal chemistry teams to probe the additive or synergistic effects of simultaneous electron‑withdrawing (6‑acetyl) and halogen (8‑bromo) modifications on anticoagulant, anti‑inflammatory, or kinase‑inhibitory activities without synthesizing the scaffold de novo.

Halogen‑Bonding and Crystallography Studies Leveraging the C8 Bromine Atom

The C8 bromine atom provides a heavy atom for X‑ray crystallographic phasing and enables directional halogen‑bonding interactions that are absent in non‑brominated coumarins. The 2017 structural study of related bromo‑coumarins confirmed that Br⋯Br interactions are a characteristic feature of molecular association in this class [1]. Researchers engaged in fragment‑based drug discovery or co‑crystallization campaigns can utilize the target compound as a bromine‑containing probe to map halogen‑binding pockets on protein targets.

Quote Request

Request a Quote for 6-Acetyl-8-bromo-4,7-dihydroxy-2H-1-benzopyran-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.